
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methanol group attached to the imidazole ring at the 1-position, with additional dichloro and phenylcarbamate groups, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the imidazole ring, followed by the introduction of the methanol group at the 1-position. The dichloro groups are then added at the 4 and 5 positions, and finally, the phenylcarbamate ester is introduced.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the correct substitution patterns and high yields.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to achieve desired outcomes.
Major Products: The reactions yield various products depending on the reagents and conditions used, including substituted imidazoles and modified carbamate esters.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) can be compared with other imidazole derivatives:
Similar Compounds: Examples include 1H-Imidazole-1-methanol, 4,5-dichloro-, and 1H-Imidazole-1-methanol, phenylcarbamate.
Uniqueness: The presence of both dichloro and phenylcarbamate groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other imidazole derivatives.
This detailed article provides a comprehensive overview of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
650592-37-3 |
|---|---|
Molekularformel |
C11H9Cl2N3O2 |
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
(4,5-dichloroimidazol-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-9-10(13)16(6-14-9)7-18-11(17)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) |
InChI-Schlüssel |
GHLABVFZTSBWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)OCN2C=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


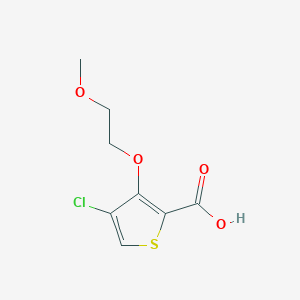
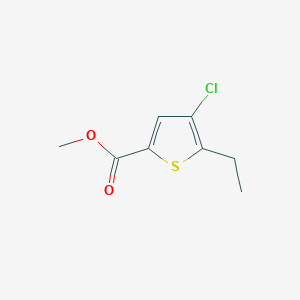

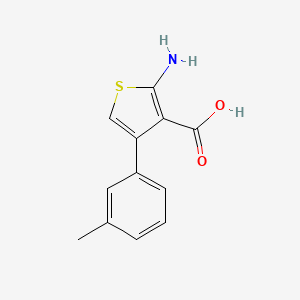
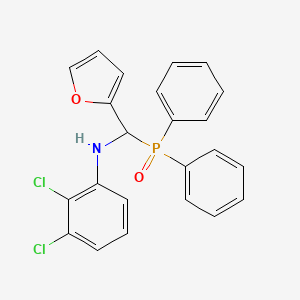

![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)


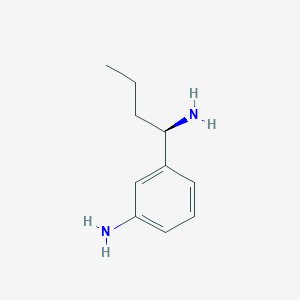

![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)

![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
